(2S)-2-(Fmoc-amino)dodecanoic acid
Description
Evolution and Significance of Fmoc Chemistry in Peptide and Bioconjugate Research
The development of Fmoc chemistry by Eric Atherton and Bob Sheppard in the late 1970s marked a significant advancement in peptide synthesis. lgcstandards.com This method offers a milder alternative to the previously dominant Boc (tert-butyloxycarbonyl) chemistry, which required the use of harsh acids like hydrogen fluoride (B91410) for deprotection. nih.govaltabioscience.com Fmoc chemistry, in contrast, utilizes a base-labile protecting group, meaning the Fmoc group can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.compeptide.com
This milder approach provides several key advantages:
Orthogonality: Fmoc chemistry allows for an orthogonal protection strategy, where the temporary Nα-Fmoc group and the permanent side-chain protecting groups can be removed under different conditions. nih.gov This selectivity is crucial for the synthesis of complex peptides and those with post-translational modifications. nih.govaltabioscience.com
Compatibility: The gentle deprotection conditions are compatible with a wide range of sensitive functionalities, including those found in glycosylated and phosphorylated peptides. nih.govaltabioscience.com
Automation: The process is well-suited for automation, enabling the rapid and efficient synthesis of long and complex peptide sequences. nih.govaltabioscience.com
Monitoring: The Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection and coupling reactions during SPPS. altabioscience.com
These attributes have made Fmoc chemistry the method of choice for the majority of synthetic peptides used in research, including the development of peptide-based therapeutics, vaccines, and diagnostic tools. lgcstandards.comnih.gov The field of bioconjugation, which involves linking peptides to other molecules like drugs or imaging agents, also heavily relies on the versatility of Fmoc-protected amino acids. chemimpex.com
Contextualization of (2S)-2-(Fmoc-amino)dodecanoic Acid within the Fmoc-Amino Acid Repertoire
Within the extensive library of Fmoc-protected amino acids, this compound represents a unique building block. It is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its structure features a twelve-carbon aliphatic side chain, which imparts specific properties to the molecules it is incorporated into.
The long lipophilic side chain of dodecanoic acid can influence the solubility, aggregation, and biological activity of the resulting peptides. This makes it a valuable tool for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. For instance, the incorporation of such fatty acid-containing amino acids can enhance membrane association or interaction with hydrophobic pockets in target proteins.
Chemical and Physical Properties
This compound is a white to off-white powder. chemimpex.com Key identifiers and properties of the compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1338002-17-7 | wuxiapptec.comsigmaaldrich.comkeyorganics.net |
| Molecular Formula | C27H35NO4 | keyorganics.netbldpharm.combroadpharm.com |
| Molecular Weight | 437.58 g/mol | wuxiapptec.comsigmaaldrich.comkeyorganics.net |
| Purity | >95% to >98% | wuxiapptec.comsigmaaldrich.comkeyorganics.net |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}dodecanoic acid | sigmaaldrich.com |
| Storage Temperature | Ambient to -20°C | sigmaaldrich.combroadpharm.com |
Synthesis and Research Findings
The synthesis of Fmoc-protected amino acids generally involves the reaction of the free amino acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. More advanced methods, including those utilizing organozinc chemistry, have also been developed for the direct synthesis of specific Fmoc-protected amino acids. rsc.org The synthesis of this compound follows these general principles, starting from the corresponding free amino acid, (2S)-2-aminododecanoic acid.
Research involving this compound is primarily focused on its application in peptide synthesis to create novel peptides with tailored properties. The long alkyl chain can be strategically placed within a peptide sequence to influence its structure and function. While specific research findings on this particular compound are often embedded within broader studies on peptide design and synthesis, its availability from various chemical suppliers indicates its utility in the research community. wuxiapptec.comsigmaaldrich.comkeyorganics.netbldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKLCPVASBFKI-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s 2 Fmoc Amino Dodecanoic Acid and Its Precursors
Asymmetric Synthesis Routes to the (2S)-Configuration
Achieving the desired (S)-configuration at the α-carbon is the most critical step in the synthesis of the precursor. Various asymmetric strategies have been developed to install the amino group with high enantioselectivity.
Directly introducing an amino group onto a dodecanoic acid derivative in a stereocontrolled manner represents an efficient synthetic approach. Modern catalytic methods offer powerful tools for this transformation.
One such advanced strategy involves the photoredox-mediated C-H amination . This method can, in principle, activate a C-H bond at the α-position of the carboxylic acid and introduce a nitrogen-containing group. While specific applications to dodecanoic acid are not extensively documented, this cutting-edge technique provides a potential route for future development.
Another promising approach is the catalytic asymmetric hydroamination of a suitable unsaturated precursor. For instance, a vinylsilane derivative of undecanoic acid could undergo copper-catalyzed hydroamination to furnish the α-aminosilane, which can then be converted to the desired amino acid. wikipedia.org This method offers high regio- and enantioselectivity for a range of substrates. wikipedia.org
The use of chiral auxiliaries is a well-established and highly reliable method for the asymmetric synthesis of α-amino acids. researchgate.netresearchgate.net This strategy involves temporarily attaching a chiral molecule to a glycine (B1666218) or other simple substrate, which then directs the stereochemical outcome of a subsequent alkylation reaction that builds the desired side chain. researchgate.net
Nickel(II) Complexes of Glycine Schiff Bases: A particularly powerful and scalable method utilizes chiral Ni(II) complexes of Schiff bases formed between glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB). researchgate.netnih.govnih.gov The planar nickel complex provides a rigid scaffold that allows for highly diastereoselective alkylation of the glycine α-carbon. researchgate.net To synthesize (2S)-2-aminododecanoic acid, the Ni(II) complex of the glycine Schiff base is alkylated with a C10 electrophile, such as 1-iododecane (B1670042) or 1-bromodecane. The alkylation proceeds with high diastereoselectivity, often exceeding 95%, favoring the formation of the (S)-amino acid. researchgate.netnih.gov After the alkylation step, the chiral auxiliary is cleaved and can be recovered for reuse, making this an efficient and cost-effective method, particularly for large-scale synthesis. ehu.essantiago-lab.com Research has demonstrated the successful synthesis of (S)-α-(octyl)glycine, a close homolog, using this methodology. nih.gov
Evans Oxazolidinone Auxiliaries: Another widely used class of chiral auxiliaries are the Evans oxazolidinones. researchgate.netresearchgate.netchemimpex.com These are typically derived from readily available chiral amino alcohols. chemimpex.com In this approach, the chiral oxazolidinone is first acylated with an acetyl group. The resulting imide is then deprotonated to form a chiral enolate, which undergoes a highly diastereoselective alkylation with an appropriate electrophile, such as decyl bromide. researchgate.netchemimpex.comnih.gov The steric hindrance provided by the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, directing the alkylating agent to the opposite face and establishing the desired stereocenter. researchgate.netchemimpex.com Following the alkylation, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched α-alkylated carboxylic acid, which can then be converted to the amino acid. chemimpex.comresearchgate.net
| Auxiliary Approach | Chiral Auxiliary Example | Key Reaction Step | Advantages | Disadvantages |
| Ni(II) Schiff Base | (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone ((S)-BPB) | Diastereoselective alkylation of the glycine-Ni(II) complex with a decyl halide | High diastereoselectivity; Auxiliary is recyclable; Scalable process researchgate.netnih.govehu.es | Requires stoichiometric use of the nickel complex |
| Evans Oxazolidinone | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Diastereoselective alkylation of the N-acetyl imide enolate with a decyl halide | Well-established methodology; High diastereoselectivity; Predictable stereochemical outcome researchgate.netchemimpex.com | Requires strong bases (e.g., LDA); Multi-step sequence to obtain the final amino acid |
Fmoc Protection Strategies for Amino Acids with Long Aliphatic Chains
Once the chiral precursor (2S)-2-aminododecanoic acid is obtained, the amino group is protected with the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, rendering the amino acid suitable for Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netyoutube.com
The reaction is typically carried out by treating the amino acid with an Fmoc-donating reagent under basic conditions. organic-chemistry.orgnih.gov The most common reagents are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). organic-chemistry.org The reaction is performed in a mixed solvent system, often a combination of an organic solvent like dioxane or acetone (B3395972) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). organic-chemistry.org The long aliphatic chain of aminododecanoic acid enhances its solubility in organic solvents, which can be beneficial for the reaction. nih.gov However, care must be taken to avoid side reactions, such as the formation of Fmoc-dipeptides, especially when using Fmoc-Cl. researchgate.net Using Fmoc-OSu generally leads to cleaner reactions with fewer byproducts. organic-chemistry.org
| Step | Procedure | Purpose |
| 1. Dissolution | Dissolve (2S)-2-aminododecanoic acid in an aqueous solution of sodium carbonate (e.g., 10%). | To deprotonate the carboxylic acid and amino group, making the amine nucleophilic. |
| 2. Cooling | Cool the solution in an ice bath to 0-5 °C. | To control the reaction rate and minimize side reactions. |
| 3. Reagent Addition | Slowly add a solution of Fmoc-OSu in a solvent like dioxane or acetone to the cooled amino acid solution with vigorous stirring. | To introduce the Fmoc protecting group onto the primary amine. |
| 4. Reaction | Allow the mixture to warm to room temperature and stir overnight. | To ensure the reaction goes to completion. |
| 5. Work-up | Acidify the reaction mixture with dilute HCl to pH ~2. | To protonate the carboxylic acid of the product, making it extractable into an organic solvent. |
| 6. Extraction | Extract the product into an organic solvent such as ethyl acetate. | To separate the product from inorganic salts and water-soluble impurities. |
| 7. Purification | Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent. The crude product can be further purified by recrystallization. | To obtain the pure (2S)-2-(Fmoc-amino)dodecanoic acid. |
Optimization of Reaction Conditions for Yield and Purity in Laboratory-Scale Synthesis
In the asymmetric synthesis step , key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. For instance, in the Ni(II) complex alkylation, the choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF, acetonitrile) can significantly impact both the yield and the diastereoselectivity.
For the Fmoc protection step , optimization focuses on minimizing side-product formation. The stoichiometry of the Fmoc reagent, the concentration of the base, and the reaction temperature are critical variables. An excess of the Fmoc reagent can lead to difficulties in purification, while insufficient amounts will result in incomplete reaction. The use of high-purity (2S)-2-aminododecanoic acid as the starting material is paramount for achieving a high-purity final product. researchgate.net
| Parameter | Impact on Yield and Purity | Optimization Strategy |
| Starting Material Purity | Impurities in the precursor amino acid will be carried through, complicating purification and lowering the final peptide quality. researchgate.net | Use highly purified (2S)-2-aminododecanoic acid (>99% enantiomeric excess). |
| Solvent System | Affects solubility of reactants and can influence reaction rates and side reactions. The long alkyl chain improves solubility in many organic solvents. nih.gov | Screen various aqueous/organic solvent mixtures (e.g., Dioxane/Water, Acetone/Water) for the Fmoc protection step. |
| Base Concentration | In Fmoc protection, base concentration affects the rate of reaction and potential side reactions like racemization or hydrolysis of the Fmoc reagent. | Use a mild inorganic base like NaHCO₃ or Na₂CO₃ and control the pH carefully. |
| Reaction Temperature | Lower temperatures generally reduce side reactions but may require longer reaction times. | Conduct initial reactions at 0-5 °C and then allow to warm to room temperature. organic-chemistry.org |
| Stoichiometry of Reagents | The molar ratio of the Fmoc reagent to the amino acid is crucial for driving the reaction to completion without using a large excess that complicates purification. | Typically use a slight excess (1.05-1.2 equivalents) of the Fmoc reagent. |
| Purification Method | Affects the final purity and overall yield. | Recrystallization is often an effective method for purifying Fmoc-amino acids. |
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to a larger, multi-gram scale for extensive research applications introduces several challenges. The primary goals of a scale-up process are to maintain high yield and purity while ensuring safety, cost-effectiveness, and process robustness. santiago-lab.com
The asymmetric synthesis using Ni(II) Schiff base complexes is noted for its practicality and scalability, making it a suitable choice for producing larger quantities of the precursor amino acid. ehu.essantiago-lab.com The ability to recycle the chiral auxiliary is a significant economic advantage at a larger scale. ehu.es
Chemical Reactivity and Derivatization of 2s 2 Fmoc Amino Dodecanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of (2S)-2-(Fmoc-amino)dodecanoic acid is a prime site for various chemical transformations, most notably esterification and amidation. These reactions are fundamental for creating derivatives with altered solubility, for temporary protection during synthesis, or for conjugation to other molecules.
Esterification: The carboxylic acid can be converted to its corresponding ester under various conditions. A common method involves reaction with an alcohol in the presence of an acid catalyst. For instance, esterification with methanol (B129727) or ethanol (B145695) can be achieved using thionyl chloride (SOCl₂) at low temperatures, followed by stirring at room temperature. This method is generally efficient for Fmoc-protected amino acids that are resistant to acidic conditions. ucm.es Alternatively, for more acid-sensitive substrates, esterification can be performed using an alkyl halide, such as methyl iodide, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). ucm.es
A well-established method for esterification that is particularly mild and avoids strong acidic or basic conditions is the Steglich esterification. This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov This approach is highly effective for converting carboxylic acids and alcohols into esters under neutral conditions. nih.gov
Table 1: Representative Esterification Reactions of Fmoc-Amino Acids
| Reagents | Conditions | Product | Notes |
| Alcohol, SOCl₂ | 0 °C to room temperature | Alkyl ester | Suitable for acid-resistant Fmoc-amino acids. ucm.es |
| Alkyl halide, DIPEA | Room temperature | Alkyl ester | Suitable for acid-sensitive Fmoc-amino acids. ucm.es |
| Alcohol, DCC, DMAP | Room temperature | Alkyl ester | Steglich esterification, mild and neutral conditions. nih.gov |
Amide Bond Formation: The synthesis of amides from this compound is crucial for peptide synthesis and the creation of various bioactive molecules. Direct condensation with an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This is typically achieved using coupling reagents such as carbodiimides (DCC, DIC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. peptide2.com More modern and highly efficient coupling reagents include uronium/aminium salts like HBTU, HATU, and TBTU, which rapidly convert the Fmoc-amino acid into an active ester in the presence of a base. peptide2.comnih.gov
Mechanochemical methods have also emerged as a green and efficient alternative for amide synthesis. Ball milling of esters with ethanol and calcium nitride has been shown to produce primary amides, and this method has been successfully applied to α-amino esters and N-Boc dipeptide esters. ucm.es
Reactions Involving the Alpha-Amino Group (Post-Fmoc Deprotection)
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, and its removal unveils the nucleophilic alpha-amino group, which can then participate in a variety of reactions, most importantly, further peptide bond formation.
Fmoc Deprotection: The standard procedure for Fmoc deprotection involves treatment with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com The reaction proceeds via a β-elimination mechanism, liberating the free amine and producing dibenzofulvene, which is scavenged by piperidine. While highly effective, prolonged exposure to piperidine can sometimes lead to side reactions like aspartimide formation in sensitive sequences. peptide.com Alternative, milder deprotection conditions using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been explored to minimize such side reactions, although DBU is a non-nucleophilic base and requires a scavenger for the dibenzofulvene byproduct. nih.gov
Subsequent Acylation: Once the alpha-amino group is deprotected, it readily undergoes acylation reactions. In the context of solid-phase peptide synthesis (SPPS), the free amine of the resin-bound amino acid attacks the activated carboxylic acid of the incoming Fmoc-amino acid, forming a new peptide bond. peptide2.com This cycle of deprotection and coupling is repeated to elongate the peptide chain.
Beyond peptide synthesis, the deprotected amine can be acylated with various carboxylic acids, including other fatty acids, to create more complex lipophilic structures. For instance, N-acylation with a different fatty acid can be achieved using standard coupling reagents. researchgate.net
Modification of the Dodecanoic Acid Chain for Specific Research Aims
While the primary focus of reactivity is often on the carboxyl and amino termini, the long dodecanoic acid chain of this compound can also be a target for modification to introduce specific functionalities or labels.
Although direct modification of the saturated alkyl chain is challenging, strategies can be employed starting from modified precursors. For example, the introduction of clickable functional groups like azides or alkynes along the fatty acid chain before its incorporation into the amino acid structure allows for subsequent derivatization via click chemistry. This approach is valuable for attaching reporter groups, such as fluorescent dyes or biotin, for biological studies.
Furthermore, the synthesis of amino acids with masked functionalities on the side chain, which can be later revealed, offers another avenue for modification. For instance, an amino acid with a protected diol on its side chain can be incorporated into a peptide, and subsequent oxidation can unveil an aldehyde group for chemoselective ligation. organic-chemistry.org While not directly demonstrated for dodecanoic acid, this principle highlights the potential for creating this compound analogues with latent reactivity in their side chains for specific research purposes.
Formation of Activated Esters and Amides for Coupling Reactions
For efficient coupling reactions, particularly in peptide synthesis, the carboxylic acid of this compound is often converted into a more reactive species, such as an activated ester or amide.
Activated Esters: N-Hydroxysuccinimide (NHS) esters are widely used activated esters in peptide synthesis and bioconjugation. They are relatively stable and can be isolated, yet they react efficiently with primary amines to form amide bonds. The synthesis of the NHS ester of an Fmoc-amino acid is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC. google.comchemicalbook.com Other activated esters, such as those derived from pentafluorophenol, are also employed for their high reactivity.
Table 2: Common Activating Agents for Fmoc-Amino Acids
| Activating Agent | Resulting Species | Key Features |
| DCC/NHS | N-Hydroxysuccinimide (NHS) ester | Stable, isolable, reacts specifically with amines. google.comchemicalbook.com |
| HBTU/HOBt/Base | OBt-ester (in situ) | Fast and efficient coupling, commonly used in automated SPPS. nih.gov |
| HATU/HOAt/Base | OAt-ester (in situ) | Highly reactive, reduces racemization. peptide2.com |
| PyBOP/Base | Phosphonium active ester | Effective coupling reagent. peptide2.com |
| I₂/PPh₃/Et₃N | Isolable active esters | Mild, carbodiimide-free method. organic-chemistry.org |
Activated Amides: In some instances, activated amides can be formed. For example, reaction with carbonyldiimidazole (CDI) can generate an acyl-imidazole intermediate, which is highly reactive towards nucleophiles like amines.
The choice of activating agent depends on several factors, including the specific application (solution-phase vs. solid-phase synthesis), the steric hindrance of the coupling partners, and the desire to minimize side reactions like racemization. For a lipophilic amino acid like this compound, the selection of appropriate solvents and coupling conditions is crucial to ensure efficient reaction and prevent aggregation, which can be a challenge with highly hydrophobic molecules. mdpi.com
Applications in Solid Phase Peptide Synthesis Spps
Incorporation into Hydrophobic Peptide Sequences
While this heightened hydrophobicity can exacerbate synthesis difficulties, it is often a necessary design feature for peptides intended to interact with nonpolar environments, such as cell membranes or the hydrophobic pockets of proteins. To mitigate synthesis challenges associated with these "difficult sequences," several strategies are employed: nih.gov
Solvent Selection: The use of less polar solvents like N-methylpyrrolidone (NMP) over the more common dimethylformamide (DMF) can improve the solvation of the growing hydrophobic peptide chain, thereby reducing on-resin aggregation and improving crude purity. biotage.com
Resin Choice: Employing non-polar resins, such as polystyrene-based supports, can be more compatible with hydrophobic peptide sequences compared to more polar alternatives. nih.gov
Chaotropic Agents: The addition of chaotropic salts or surfactants can help disrupt the unfavorable secondary structures that lead to aggregation during synthesis. genscript.com
The decision to include a residue like (2S)-2-(Fmoc-amino)dodecanoic acid is therefore a balance between its desired functional impact and the synthetic complexities it introduces.
Role in Modulating Peptide Self-Assembly and Aggregation
Peptide aggregation and self-assembly are complex phenomena heavily influenced by the amino acid composition of the sequence. chemrxiv.orgroyalsocietypublishing.org Hydrophobic interactions are a primary driving force behind these processes. The introduction of this compound, with its substantial C10 alkyl side chain, provides a powerful tool for modulating these intermolecular interactions.
The incorporation of this amino acid can be used to promote self-assembly into well-defined nanostructures, such as micelles or nanofibers, particularly in amphiphilic peptide sequences that also contain hydrophilic residues. nih.govresearchgate.net The long aliphatic tails can form a hydrophobic core, driving the organization of the peptides into larger, ordered structures. This is a key strategy in the development of peptide-based biomaterials for applications like drug delivery or tissue engineering. researchgate.net
Influence on Peptide Secondary Structure Formation
The sequence of amino acids in a peptide (primary structure) dictates how the peptide backbone folds into regular, repeating motifs known as secondary structures, such as α-helices and β-sheets. youtube.com Hydrophobic interactions between amino acid side chains play a crucial role in stabilizing these structures. nih.gov
The incorporation of this compound can exert a significant influence on the local and global secondary structure of a peptide. pnas.orgacs.org
Stabilization of α-Helices: In an amphipathic α-helix, where one face is hydrophobic and the other is hydrophilic, the long alkyl chain of this compound can align with other nonpolar residues, strengthening the hydrophobic interactions that stabilize the helical conformation.
Promotion of β-Sheets: The extended aliphatic chain can participate in intermolecular hydrophobic packing between adjacent peptide strands, potentially favoring the formation of β-sheet structures.
Disruption of Secondary Structure: Due to its significant bulk and flexibility compared to natural amino acids, its presence can also introduce steric hindrance that disrupts the formation of well-defined secondary structures, leading to more disordered or random coil conformations.
Researchers can therefore use this unnatural amino acid to fine-tune the conformational properties of a peptide, which is critical for its biological activity and interaction with specific targets. merckmillipore.comsigmaaldrich.com
Development of Peptide Mimetics and Analogues
Peptide mimetics are molecules that mimic the structure and function of natural peptides but are modified to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, or increased potency. merckmillipore.comnih.gov Unnatural amino acids, including this compound, are fundamental building blocks in the creation of these analogues. merckmillipore.comsigmaaldrich.com
One of the most direct applications of this compound is in the synthesis of lipopeptides . By incorporating this compound, a lipid-like tail is directly integrated into the peptide backbone. This modification can:
Enhance Membrane Interaction: The fatty acid chain can anchor the peptide to cell membranes, a crucial feature for antimicrobial peptides or cell-penetrating peptides.
Improve Pharmacokinetic Properties: Lipidation can increase the binding of a peptide to plasma proteins like albumin, extending its circulatory half-life.
Create Novel Bioactivities: The combination of a peptide sequence with a fatty acid moiety can result in novel therapeutic agents with unique mechanisms of action. frontiersin.orgacs.org
The synthesis of such analogues often involves standard Fmoc-SPPS protocols, where this compound is coupled just like any other protected amino acid, offering a straightforward method to create peptides with fundamentally altered physicochemical and biological profiles. chemimpex.comgoogle.com
Applications in Lipopeptide and Amphiphilic Molecule Synthesis
Design and Synthesis of Novel Lipopeptides Featuring Dodecanoic Acid Moieties
The design and synthesis of novel lipopeptides are significantly streamlined by using building blocks like (2S)-2-(Fmoc-amino)dodecanoic acid. The primary method employed is Fmoc solid-phase peptide synthesis (SPPS), a robust technique that allows for the controlled, stepwise construction of peptide sequences on a solid resin support. nih.govnih.govuci.edu
The general synthesis process involves several key stages. Initially, an amino acid is anchored to a solid resin. The Fmoc protecting group on this amino acid is then removed, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine. uci.educhempep.com The next Fmoc-protected amino acid in the sequence is then "coupled" to this free amine. To attach the dodecanoic acid moiety, this compound can be incorporated into the peptide sequence like any other amino acid. Alternatively, and more commonly for N-terminal lipidation, a completed peptide chain is synthesized on the resin, and after the final Fmoc deprotection, a fatty acid like dodecanoic acid is coupled to the N-terminal amine. nih.gov
Researchers have rationally designed and synthesized libraries of lipopeptides to explore their structure-activity relationships. nih.gov For example, a study derived a series of novel antimicrobial lipopeptides from the plantaricin NC8 β peptide. nih.gov In this work, n-alkane acids of varying lengths, including dodecanoic acid, were attached to the N-terminus of a 16-amino acid peptide sequence using coupling reagents like HCTU and DIEA in DMF. nih.gov This approach allows for systematic variation of the lipid tail to optimize the desired biological or physical properties.
Naturally occurring lipopeptides also provide a blueprint for design. Syringomycins, for instance, are a class of lipodepsipeptides where the N-terminal serine residue is acylated with a 3-hydroxy fatty acid, which can be dodecanoic acid in the case of Syringomycin E. nih.gov Synthetic strategies can mimic these natural structures or create simplified analogues to enhance activity or stability. researchgate.netresearchgate.net The synthesis of analogues of the antibiotic malacidin A has involved the late-stage incorporation of various lipid tails to explore their impact on bioactivity. researchgate.net
| Lipopeptide Class/Name | Peptide/Amino Acid Sequence | Acyl Chain | Synthetic Approach | Reference |
|---|---|---|---|---|
| Plantaricin NC8 β Analogue | 16-amino acid sequence | Dodecanoic acid (C12) | Fmoc SPPS; N-terminal acylation on resin | nih.gov |
| Syringomycin E | Cyclic nonapeptide | 3-hydroxydodecanoic acid | Natural product produced by P. syringae | nih.gov |
| Malacidin A Analogue | 9-mer cyclic core with exocyclic amino acid | Varied acyl chains | Fmoc SPPS with solution-phase cyclization | researchgate.netresearchgate.net |
| Lipoamino Acid | Glycine (B1666218), Alanine | Lauric Acid (Dodecanoic acid) | Heating fatty acid with amino acid and mineral catalyst | nih.gov |
Exploration of Self-Assembly Properties of Dodecanoic Acid-Containing Amphiphiles
A defining characteristic of amphiphilic molecules like lipopeptides is their ability to spontaneously self-assemble in aqueous solutions. nih.govresearchgate.net This process is driven by the hydrophobic effect: the dodecanoic acid tails aggregate to minimize their contact with water, forming a nonpolar core, while the more hydrophilic peptide headgroups are exposed to the aqueous environment. nih.gov This self-assembly typically occurs above a specific concentration known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC). rsc.orgnih.gov
The resulting nanostructures can vary widely and include spherical micelles, cylindrical worm-like micelles, vesicles (hollow spheres with a bilayer membrane), and extended nanofibers or nanotapes. nih.govrsc.orgacs.org The final structure is determined by a delicate balance of forces, including the hydrophobic interactions between the lipid tails and the hydrogen bonding, electrostatic, and steric interactions between the peptide headgroups. nih.gov The geometry of the molecule, often described by a packing parameter, plays a crucial role; for example, single-chain amphiphiles like dodecanoic acid-lipopeptides often favor the formation of spherical micelles. nih.govacs.org
Research on palmitoylated (C16) lipopeptides, which share fundamental properties with their dodecanoylated (C12) counterparts, has shown that they readily self-assemble into spherical micelles. nih.govacs.org These studies utilize techniques such as fluorescence spectroscopy with probes like pyrene (B120774) to determine the CAC, and cryogenic-transmission electron microscopy (cryo-TEM) and small-angle X-ray scattering (SAXS) to characterize the size and shape of the resulting aggregates. acs.orgnih.govacs.org For instance, a proline-functionalized lipopeptide was shown to form micelles above its CAC, a process that enhanced its catalytic activity. acs.orgnih.gov The self-assembly presents the peptide functional groups at a high density on the nanostructure's surface, which can significantly enhance their biological or chemical function compared to the individual, unassembled molecules. rsc.orgacs.org
| Lipopeptide Type | Lipid Chain | Self-Assembled Structure | Characterization Methods | Reference |
|---|---|---|---|---|
| Cationic Lysine-Rich Tripeptides | Palmitoyl (C16) | Spherical Micelles | Cryo-TEM, SAXS, Fluorescence (CAC) | nih.govacs.org |
| Proline-Functionalized Tripeptide | Palmitoyl (C16) | Spherical Micelles | Fluorescence (CAC) | acs.orgnih.gov |
| Matrixyl™ | Palmitoyl (C16) | Nanotapes/Fibrils | TEM, AFM | rsc.org |
| General Lipopeptides | Various (e.g., C12) | Micelles, Vesicles, Fibrils | General Biophysical Techniques | nih.govrsc.org |
Fabrication of Ordered Supramolecular Structures and Nanomaterials from Lipopeptides
The self-assembly of lipopeptides is not merely a microscopic phenomenon; it is a powerful tool for the bottom-up fabrication of well-defined supramolecular structures and functional nanomaterials. nih.govresearchgate.net By carefully designing the peptide sequence and choosing the lipid tail, scientists can direct the assembly process to create materials with specific architectures, such as nanofibers, nanotapes, and hydrogels. nih.govrsc.org
The formation of these extended structures often relies on specific intermolecular interactions within the peptide headgroups, particularly hydrogen bonding that leads to the formation of β-sheet secondary structures. nih.gov These β-sheets can act as a structural backbone, promoting the growth of one-dimensional structures like fibers and ribbons. For example, studies on Fmoc-dipeptides have shown that subtle changes to an amino acid side chain can switch the assembled structure from nanofibers to spheres by disrupting the required molecular packing. rsc.org
A compelling application of this principle is the formation of supramolecular hydrogels. nih.gov These are 3D networks of self-assembled nanofibers that entrap large amounts of water, creating a soft, semi-solid material. The co-assembly of different Fmoc-amino acids or lipopeptides can be used to tune the mechanical properties of these gels. nih.gov Characterization using techniques like scanning electron microscopy (SEM) reveals the underlying fibrous network, while rheology confirms the gel-like mechanical properties. nih.gov Such lipopeptide-based hydrogels are being explored for a variety of applications in biotechnology and materials science. Another example is the commercial lipopeptide Matrixyl™, which contains a C16 lipid tail and has been shown to form extended nanotape structures in aqueous solution. rsc.org
Investigation of Interfacial Properties of Lipopeptides
The amphiphilic nature of lipopeptides makes them highly surface-active, meaning they readily adsorb to interfaces, such as the boundary between air and water or oil and water. magtech.com.cn This behavior is fundamental to their roles as biosurfactants, emulsifiers, and wetting agents. uliege.befao.org The investigation of these interfacial properties provides insight into their functional performance in various applications. nih.gov
When a lipopeptide containing a dodecanoic acid moiety is introduced into water, the molecules migrate to the surface or interface. They orient themselves with their hydrophobic lipid tails directed away from the water (into the air or oil phase) and their hydrophilic peptide heads remaining in the aqueous phase. magtech.com.cn This arrangement disrupts the cohesive energy at the interface, leading to a significant reduction in surface tension (at the air/water interface) or interfacial tension (at the oil/water interface). uliege.befao.org
Studies on lipopeptides from Bacillus subtilis, such as surfactin, iturin A, and fengycin, have quantified their effectiveness at the dodecane/water interface. uliege.befao.org Dynamic interfacial tension measurements show that these molecules can rapidly and substantially lower the tension between the two immiscible liquids. Surfactin, in particular, is noted for being one of the most powerful biosurfactants known. fao.orgnih.gov The ability to lower interfacial tension is critical for emulsification—the process of forming a stable mixture of oil and water. Lipopeptides act as emulsifying agents by forming a protective film around the dispersed oil droplets, preventing them from coalescing. uliege.be The efficiency of these lipopeptides can be compared to conventional surfactants, and research has shown they possess intermediate properties that combine rapid tension reduction with long-term stability. uliege.befao.org
| Lipopeptide | Source Organism | Key Interfacial Property | Observation | Reference |
|---|---|---|---|---|
| Surfactin | Bacillus subtilis | Interfacial Tension Reduction | Most effective among tested lipopeptides in rapidly reducing dynamic and equilibrium interfacial tension. | uliege.befao.org |
| Iturin A | Bacillus subtilis | Emulsion Stability (Creaming) | Showed the best resistance to creaming-flocculation among the tested lipopeptides. | uliege.befao.org |
| Fengycin | Bacillus subtilis | Emulsion Stability (Coalescence) | Exhibited the highest resistance to coalescence. | uliege.befao.org |
| SDDAB-Lipopeptide Mix | Bacillus subtilis HSO121 | Interfacial Tension Reduction (vs. Crude Oil) | Achieved ultra-low interfacial tension (10⁻³ to 10⁻⁴ mN/m) in combination with alkali. | researchgate.net |
Applications in Bioconjugation and Bioactive Molecule Development
Strategies for Covalent Attachment to Biomacromolecules
The primary method for covalently attaching (2S)-2-(Fmoc-amino)dodecanoic acid to biomacromolecules, particularly peptides, is through solid-phase peptide synthesis (SPPS). altabioscience.compeptide.com The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is crucial for this process, as it allows for the stepwise and controlled addition of amino acids to a growing peptide chain attached to a solid support. peptide2.comnih.gov
The general strategy involves the following steps:
Deprotection: The N-terminal Fmoc group of the growing peptide chain on the solid support is removed, typically using a base like piperidine (B6355638), to expose a free amino group. peptide2.com
Activation and Coupling: The carboxylic acid group of this compound is activated using a coupling reagent. This activated amino acid is then reacted with the free amino group of the peptide on the solid support, forming a stable amide bond.
Repetition: These deprotection and coupling steps are repeated with other amino acids to build the desired peptide sequence. This compound can be incorporated at any position within the peptide chain.
Once the desired lipopeptide is synthesized, it can be cleaved from the solid support and purified. This lipopeptide can then be conjugated to larger biomacromolecules, such as proteins or antibodies, using various bioconjugation techniques. For instance, if the lipopeptide is designed with a reactive group, it can be covalently linked to a corresponding functional group on the target biomacromolecule.
| Synthesis Step | Reagents | Purpose |
| Fmoc Deprotection | Piperidine in DMF | Removal of the Fmoc protecting group to expose the N-terminal amine. |
| Amino Acid Activation | Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA) | Activation of the carboxylic acid for efficient amide bond formation. |
| Coupling | Activated this compound | Formation of a peptide bond with the N-terminal amine of the growing peptide chain. |
| Cleavage and Deprotection | Trifluoroacetic acid (TFA) with scavengers | Release of the synthesized lipopeptide from the solid support and removal of side-chain protecting groups. |
Design of Lipidated Probes for Membrane Interaction Studies
The dodecanoic acid tail of this compound makes it an excellent building block for the design of lipidated probes to study interactions with biological membranes. mdpi.comnih.gov The lipid chain can insert into the hydrophobic core of a lipid bilayer, effectively anchoring the probe to the membrane. mdpi.com This allows for the investigation of various membrane-related processes.
The design of these probes often involves synthesizing a peptide with specific properties, such as a fluorescent tag or a binding sequence for a membrane receptor, and incorporating this compound to ensure membrane association. The length of the lipid chain is critical, as it influences the depth of insertion and the stability of the interaction with the membrane. mdpi.com
Key Design Considerations for Lipidated Probes:
| Feature | Role of this compound | Research Application |
| Membrane Anchoring | The dodecyl chain provides a hydrophobic anchor that partitions into the lipid bilayer. | Studying the localization and dynamics of membrane-associated proteins. |
| Modulation of Peptide Structure | The lipid tail can influence the secondary structure of the peptide upon membrane binding. | Investigating the conformational changes of peptides at the membrane interface. |
| Enhanced Bioactivity | Increased local concentration of the peptide at the cell surface can enhance its biological effect. | Developing antimicrobial peptides or cell-penetrating peptides. |
By using techniques such as fluorescence spectroscopy, atomic force microscopy (AFM), and surface plasmon resonance (SPR), researchers can utilize these lipidated probes to gain insights into the structure and function of cell membranes. mdpi.com
Synthesis of Novel Hybrid Constructs for Targeted Research
The incorporation of this compound into peptides is a key strategy for developing novel hybrid constructs for targeted research, particularly in the field of drug delivery. frontiersin.orgresearchgate.netnih.gov Lipidation can significantly improve the therapeutic potential of peptides by enhancing their ability to cross cell membranes and reach intracellular targets. nih.govmdpi.com
One important application is in the development of peptide-drug conjugates (PDCs). In a PDC, a cytotoxic drug is attached to a targeting peptide. The inclusion of a lipid moiety, such as the dodecanoic acid chain, can facilitate the entry of the entire conjugate into the target cell. nih.gov
Examples of Hybrid Constructs and Their Applications:
| Construct Type | Role of this compound | Targeted Research Area |
| Lipidated Cell-Penetrating Peptides (CPPs) | The lipid tail enhances the translocation of the CPP and its cargo across the cell membrane. | Delivery of therapeutic molecules (e.g., siRNA, proteins) into cells. |
| Lipidated Targeting Peptides | The lipid component can improve the binding affinity and cellular uptake of peptides that target specific receptors on cancer cells. | Targeted cancer therapy. researchgate.net |
| Self-Assembling Lipopeptides for Nanocarriers | The amphiphilic nature of the lipopeptide can drive the formation of micelles or nanoparticles for drug encapsulation. | Development of novel drug delivery systems. mdpi.com |
The synthesis of these hybrid constructs typically involves standard Fmoc-SPPS to create the lipopeptide, followed by the chemical conjugation of the drug or other cargo molecule.
Functionalization of Biosensors and Biointerfaces
The amphiphilic nature of this compound makes it a valuable tool for the functionalization of biosensors and biointerfaces. researchgate.net The lipid tail can promote the self-assembly of lipopeptides onto hydrophobic surfaces or the formation of well-ordered monolayers on surfaces like gold. nih.govuh.edu
For instance, in the development of surface plasmon resonance (SPR) biosensors, a gold surface can be modified with a self-assembled monolayer (SAM) of molecules containing this compound. researchgate.netrsc.org The dodecyl chains would orient towards the gold surface, while the peptide component would be exposed to the solution, ready to interact with the target analyte. This organized structure can improve the sensitivity and specificity of the biosensor. researchgate.net
Strategies for Biointerface Functionalization:
| Surface | Functionalization Method | Role of this compound | Biosensor Application |
| Gold | Self-Assembled Monolayer (SAM) formation | The dodecyl chain contributes to the hydrophobic interactions that drive the formation of a stable and ordered monolayer. | Detection of protein-protein interactions or DNA hybridization. researchgate.netnih.gov |
| Hydrophobic Polymers | Adsorption of lipopeptides | The lipid tail facilitates the anchoring of the peptide to the polymer surface. | Creating bioactive coatings for cell culture or medical implants. |
| Lipid Bilayers | Incorporation into a supported lipid bilayer | The dodecanoic acid chain integrates into the lipid membrane, presenting the peptide on the surface. | Studying membrane-binding events or developing cell membrane-mimicking biosensors. |
The ability to create well-defined and functional biointerfaces is crucial for the development of next-generation diagnostic devices and biomaterials.
Applications in Materials Science Research
Incorporation into Polymeric Materials for Controlled Architectures
The incorporation of (2S)-2-(Fmoc-amino)dodecanoic acid and similar Fmoc-protected amino acids into polymeric structures allows for the precise control of polymer architecture and functionality. The Fmoc group can serve as a bulky side chain that influences the polymer's solubility and thermal properties, while the long dodecyl chain imparts hydrophobicity.
Research has demonstrated the use of Fmoc-amino acids in solid-phase synthesis to create sequence-defined polyamidoamines. researchgate.net This approach allows for the precise placement of functional monomers, leading to polymers with highly controlled structures and properties. The Fmoc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) reaction conditions, making it a valuable tool for creating complex, branched, or functionalized polymers. researchgate.netcem.com
The presence of the Fmoc group can also introduce stimuli-responsive behavior. For instance, the Fmoc group can be cleaved under specific conditions, revealing a primary amine that can be further functionalized, allowing for post-polymerization modification and the creation of "smart" materials that respond to changes in their environment.
Development of Self-Assembled Monolayers (SAMs) and Thin Films
The amphiphilic nature of this compound makes it an excellent candidate for the formation of self-assembled monolayers (SAMs) and thin films on various substrates. The carboxylic acid head group can anchor the molecule to a surface, while the long dodecyl chain and the bulky Fmoc group organize to form a well-ordered, dense monolayer.
Studies on similar systems, such as ternary SAMs composed of thiols with varying functionalities, have shown the formation of distinct nanometer-scale domains. nih.gov For instance, a mixture of a hydrophobic thiol like 1-dodecanethiol (B93513) and hydrophilic thiols can phase-separate on a gold surface to create patterned surfaces with both hydrophobic and hydrophilic regions. nih.gov This principle can be extended to this compound, where the interplay between the hydrophobic tail and the polar head group can drive the formation of structured thin films.
The formation of these films can be monitored by techniques such as quartz crystal microbalance with dissipation (QCM-D), which provides information on the mass and viscoelastic properties of the deposited layer. nih.gov Research on grafting Fmoc-protected amino acids onto chitosan (B1678972) thin films has shown that the bulky Fmoc group can influence the packing and stability of the film. nih.gov
Engineering of Hydrophobic Surfaces and Coatings
The long dodecyl chain of this compound is inherently hydrophobic. When this molecule is assembled into a monolayer or incorporated into a coating, it can impart significant water-repellency to the surface. The dense packing of the alkyl chains, driven by van der Waals interactions, creates a low-energy surface that minimizes contact with water.
The ability to engineer hydrophobic surfaces is crucial for a wide range of applications, including anti-fouling coatings, moisture-resistant electronics, and self-cleaning materials.
Investigation of Soft Matter Systems and Colloidal Science
In the realm of soft matter, Fmoc-functionalized amino acids are well-known for their ability to form supramolecular hydrogels. rsc.orgrsc.org The self-assembly process is driven by a combination of π-π stacking interactions between the fluorenyl groups and hydrogen bonding between the amino acid moieties. rsc.orgmdpi.com
While research has extensively focused on Fmoc-dipeptides, the principles of self-assembly are applicable to single Fmoc-amino acids with long alkyl chains like this compound. The hydrophobic dodecyl chain can further enhance the self-assembly process through hydrophobic interactions, leading to the formation of fibrous networks that can entrap large amounts of water, forming a gel.
The properties of these soft materials, such as their mechanical strength and thermal stability, can be tuned by modifying the molecular structure of the gelator. rsc.org For example, the introduction of different functional groups or changes in the alkyl chain length can significantly impact the resulting gel's characteristics. These materials are of interest for applications in tissue engineering, drug delivery, and as responsive materials.
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2S)-2-(Fmoc-amino)dodecanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the dodecanoic acid backbone, and the stereocenter.
In a typical ¹H NMR spectrum, the aromatic protons of the Fmoc group would appear as a series of multiplets in the downfield region (approximately 7.2-7.8 ppm). The protons of the CH and CH₂ groups linking the fluorenyl moiety to the carbamate (B1207046) oxygen would resonate at distinct chemical shifts, typically between 4.2 and 4.5 ppm. The α-proton of the amino acid, adjacent to the chiral center, is a key diagnostic signal, usually appearing as a multiplet around 4.3-4.6 ppm. The long aliphatic chain of the dodecanoate (B1226587) moiety would be characterized by a prominent signal for the terminal methyl (CH₃) group around 0.8-0.9 ppm and a complex of overlapping signals for the numerous methylene (B1212753) (CH₂) groups between 1.2 and 1.6 ppm.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. This allows for the confirmation of the total carbon count and the chemical environment of each carbon. Key signals include the carbonyl carbons of the carbamate and the carboxylic acid (typically >170 ppm), the aromatic carbons of the Fmoc group (120-145 ppm), and the aliphatic carbons of the lauryl side chain (14-40 ppm). While standard ¹H NMR may struggle to detect trace impurities, specialized NMR techniques can provide a more detailed purity profile. merckmillipore.com
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Fmoc Aromatic (8H) | 7.20 - 7.80 | Multiplet |
| Fmoc CH & CH₂ (3H) | 4.20 - 4.50 | Multiplet |
| α-CH (1H) | 4.30 - 4.60 | Multiplet |
| β-CH₂ (2H) | 1.80 - 2.00 | Multiplet |
| Aliphatic (CH₂)₈ (16H) | 1.20 - 1.60 | Multiplet/Broad |
| Terminal CH₃ (3H) | 0.80 - 0.90 | Triplet |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Purity Assessment in Synthetic Intermediates
Mass spectrometry is a primary technique for confirming the molecular weight of this compound and assessing its purity. The compound has a monoisotopic mass of 437.2566 g/mol . Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be analyzed with minimal fragmentation.
In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z of 438.26, or as adducts with sodium [M+Na]⁺ (m/z 460.24) or potassium [M+K]⁺ (m/z 476.22). In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 436.25. High-resolution mass spectrometry (HRMS) can confirm these masses to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) is used for further structural verification. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For Fmoc-protected amino acids, common fragmentation pathways include the neutral loss of the fluorenylmethyl group or the cleavage of the Fmoc group itself, yielding specific fragments that can be predicted and identified. nih.gov This technique is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) methods, where it provides both retention time and mass-based identification. nih.gov
Table 2: Expected ESI-MS Adducts for this compound (MW = 437.58)
| Ion | Ionization Mode | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Positive | 438.26 |
| [M+Na]⁺ | Positive | 460.24 |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring
Chromatographic methods are the gold standard for determining the purity of this compound and for monitoring its use in reactions like solid-phase peptide synthesis (SPPS).
High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment. merckmillipore.com A reversed-phase column (e.g., C8 or C18) is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). The Fmoc group provides a strong chromophore, allowing for sensitive detection by UV-Vis spectroscopy at wavelengths around 265 nm or 301 nm. This method can effectively separate the main compound from potential impurities such as the free amino acid, the D-enantiomer, or by-products from the synthesis of the Fmoc-amino acid itself. merckmillipore.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not used for the direct analysis of amino acids because they are non-volatile and thermally unstable. nih.gov To make them suitable for GC analysis, amino acids must first undergo a chemical derivatization to convert the polar carboxyl and amino groups into more volatile, less polar functional groups. nih.govchromatographyonline.com For this compound, this would typically involve esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester). The resulting derivative would be sufficiently volatile for GC-MS analysis, which could then provide information on purity and identify volatile impurities.
Table 3: Application of Chromatographic Techniques
| Technique | Application | Common Method | Detectable Impurities |
|---|---|---|---|
| HPLC | Purity assessment, reaction monitoring | Reversed-Phase (RP-HPLC) with UV detection | Free amino acid, D-isomer, synthesis by-products |
| GC-MS | Specialized purity analysis | Analysis of volatile derivatives (e.g., esters) | Volatile organic impurities, side-products of derivatization |
Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Derived Peptides
While circular dichroism (CD) spectroscopy is not used to analyze this compound itself, it is a critical tool for studying the conformation of peptides that incorporate this residue. The introduction of a long, lipophilic side chain can have a profound impact on the secondary structure of a peptide.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Ordered secondary structures in peptides, such as α-helices, β-sheets, and turns, produce distinct CD spectra. For instance, an α-helix is characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. A β-sheet typically shows a negative band near 218 nm and a positive band around 195 nm.
By incorporating this compound, researchers can induce or stabilize specific conformations. The bulky aliphatic chain can promote intermolecular hydrophobic interactions, leading to the self-assembly of peptides into β-sheet-rich structures like fibrils or nanotubes. Alternatively, it can be positioned within a peptide sequence to stabilize an α-helical conformation. CD spectroscopy provides the means to quantify the extent of this structural influence by comparing the spectrum of the modified peptide to that of an unmodified control.
Table 4: Characteristic CD Wavelengths for Peptide Secondary Structures
| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
Advanced X-ray Diffraction (XRD) and Electron Microscopy for Material Characterization
When this compound or peptides derived from it are studied in the solid state or as part of self-assembled nanomaterials, X-ray diffraction (XRD) and electron microscopy become essential characterization tools.
X-ray Diffraction (XRD) provides information on the atomic and molecular arrangement within a solid material. ijert.org Powder XRD (PXRD) can rapidly distinguish between a crystalline solid, which produces a pattern of sharp, well-defined Bragg peaks, and an amorphous solid, which yields a broad, featureless halo. nih.gov For a crystalline sample of this compound, the unique diffraction pattern serves as a fingerprint for that specific polymorphic form. ijert.org In the context of derived materials, XRD is used to analyze the packing of peptide backbones within self-assembled structures, such as the characteristic cross-β pattern found in amyloid-like fibrils.
Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of material morphology. If peptides containing this compound self-assemble into higher-order structures like nanofibers, vesicles, or hydrogels, electron microscopy can reveal their size, shape, and surface texture with nanoscale resolution. This morphological information is complementary to the structural data obtained from CD and XRD, providing a complete picture of the material from the molecular to the macroscopic level.
Theoretical and Computational Studies of 2s 2 Fmoc Amino Dodecanoic Acid and Its Derivatives
Molecular Dynamics Simulations of Lipopeptide Self-Assembly
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the spontaneous organization of amphiphilic molecules like (2S)-2-(Fmoc-amino)dodecanoic acid into ordered nanostructures. These simulations can track the motions of individual atoms over time, revealing the driving forces and structural evolution of self-assembly processes.
While direct MD studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from simulations of analogous Fmoc-protected amino acids and lipopeptides with varying alkyl chain lengths. These studies consistently highlight the pivotal roles of both the aromatic Fmoc group and the hydrophobic alkyl chain in the self-assembly process. researchgate.netrsc.org
MD simulations of Fmoc-dipeptides, such as Fmoc-dialanine (Fmoc-AA) and Fmoc-diphenylalanine (Fmoc-FF), have shown that the self-assembly is primarily driven by π-π stacking interactions between the fluorenyl rings of the Fmoc groups. researchgate.net These interactions lead to the formation of a hydrophobic core, which is further stabilized by the expulsion of water molecules. The peptide backbone and side chains, which are more hydrophilic, are typically exposed to the aqueous environment. researchgate.net In the case of this compound, the long dodecyl chain would significantly enhance the hydrophobic interactions, likely leading to more stable and well-defined self-assembled structures.
Simulations of lipopeptides with varying lipid chain lengths, such as palmitoylated (C16) peptides, have demonstrated that the length of the alkyl chain has a remarkable influence on the morphology of the resulting nanostructures. acs.orgreading.ac.uk For instance, an increase in the number of lipid chains can induce a transition from spherical micelles to wormlike or flattened micellar structures. reading.ac.uk It is therefore anticipated that the dodecyl chain of this compound would favor the formation of elongated or cylindrical nanostructures. The table below summarizes key findings from MD simulations of related Fmoc-lipopeptides.
| System | Key Findings from MD Simulations | Reference |
| Fmoc-dialanine (Fmoc-AA) | Self-assembles into fibrillar structures with a core formed by stacked Fmoc groups. The assembly is driven by π-π stacking. | researchgate.net |
| Fmoc-diphenylalanine (Fmoc-FF) | Forms well-ordered cylindrical nanostructures in aqueous solution. The major driving force is the interaction between fluorenyl rings. | researchgate.net |
| Palmitoylated (C16) tripeptides | Self-assemble into spherical micelles in aqueous solution. | acs.org |
| Lipopeptides with variable lipid chains | Increasing the number of lipid chains from one to three induces a transition from spherical to flattened wormlike micelles. | reading.ac.uk |
These simulations provide a foundational understanding of how this compound and its peptide derivatives are likely to self-assemble, offering a predictive framework for designing novel nanomaterials with tailored morphologies and properties.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations offer a powerful lens to examine the electronic structure and energetics of molecules, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally. For this compound, these calculations are particularly useful for understanding its synthesis, modification, and deprotection.
A crucial reaction involving this compound is the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is a standard procedure in solid-phase peptide synthesis. mdpi.com The deprotection is typically achieved using a base, such as piperidine (B6355638). mdpi.com Quantum chemical calculations can elucidate the mechanism of this reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the base. total-synthesis.com This is the rate-determining step and leads to the formation of a stabilized fluorenyl anion. total-synthesis.com The resulting anion is aromatic, fulfilling Hückel's rule, which explains its stability. total-synthesis.com Subsequently, the anion undergoes a β-elimination to release the free amine of the amino acid and dibenzofulvene, which is trapped by the amine base. mdpi.com
The following table outlines the key steps in the Fmoc deprotection mechanism that can be investigated using quantum chemical calculations.
| Reaction Step | Information from Quantum Chemical Calculations |
| Proton abstraction from the fluorene ring | Calculation of the acidity (pKa) of the C9 proton and the energy barrier for its removal by a base. |
| Stability of the fluorenyl anion | Analysis of the electronic structure and aromaticity of the fluorenyl anion to understand its stability. |
| β-elimination | Determination of the transition state energy for the cleavage of the C-O bond to release the free amine. |
| Formation of the dibenzofulvene-adduct | Calculation of the reaction energy for the trapping of dibenzofulvene by the amine base. |
These computational insights are invaluable for optimizing reaction conditions, such as the choice of base and solvent, to ensure efficient and clean deprotection of this compound in synthetic applications.
Computational Prediction of Conformational Preferences
The biological activity and self-assembly properties of peptides and lipopeptides are intimately linked to their three-dimensional structure. Computational methods play a crucial role in predicting the conformational preferences of molecules like this compound and its derivatives, providing insights that can guide the design of molecules with specific functions.
The conformational landscape of a molecule is determined by the rotational freedom around its single bonds. For this compound, the key dihedral angles are those of the peptide backbone (phi and psi, if incorporated into a peptide) and the side chain, which in this case is the long dodecyl chain. The bulky Fmoc group also imposes significant steric constraints, influencing the accessible conformations.
Recent advances in computational structural biology, particularly the development of deep learning methods like AlphaFold2, have revolutionized the prediction of protein and peptide structures. nih.govbiorxiv.org While originally trained on natural proteins, these methods are increasingly being adapted to predict the structures of peptides containing non-natural amino acids. nih.gov Such approaches could be employed to predict the preferred conformations of peptides incorporating this compound.
Molecular dynamics simulations are also a powerful tool for exploring the conformational space of molecules. nih.gov By simulating the molecule in a solvent environment, one can observe the dynamic transitions between different conformations and identify the most stable or populated states. For this compound, MD simulations would be particularly useful for understanding the flexibility of the dodecyl chain and its interactions with the Fmoc group and the peptide backbone.
The table below summarizes computational approaches that can be used to study the conformational preferences of this compound derivatives.
| Computational Method | Information Provided | Relevance to this compound |
| Deep Learning (e.g., AlphaFold2) | Prediction of the 3D structure of peptides containing the amino acid. | Can provide initial models of how peptides incorporating this lipoamino acid might fold. nih.govbiorxiv.org |
| Molecular Dynamics (MD) Simulations | Exploration of the conformational landscape and identification of stable conformers. | Can reveal the flexibility of the dodecyl chain and its influence on the overall peptide structure. nih.gov |
| Quantum Chemical Calculations | Calculation of the relative energies of different conformers. | Can provide high-accuracy energy rankings of a limited number of conformations. |
Understanding the conformational preferences of this compound is critical for designing derivatives with specific secondary structures, such as beta-sheets or alpha-helices, which are often crucial for their self-assembly and biological activity.
In Silico Design of Novel Dodecanoic Acid-Containing Bioconjugates
The rational design of novel bioconjugates incorporating this compound is greatly facilitated by in silico methods. These computational approaches allow for the virtual screening and evaluation of a vast number of potential molecular designs before committing to their synthesis and experimental testing, thereby saving time and resources.
The dodecyl chain of this compound provides a hydrophobic anchor that can be exploited for various applications. For instance, bioconjugates containing this lipoamino acid can be designed to interact with cell membranes, making them promising candidates for drug delivery systems or as antimicrobial agents. In silico design strategies can be used to optimize the properties of these bioconjugates.
One common approach is molecular docking, which predicts the binding orientation and affinity of a ligand to a target receptor. For example, if designing an antimicrobial peptide, docking simulations could be used to predict how a dodecanoic acid-containing peptide would interact with a bacterial cell membrane.
Molecular dynamics simulations are also extensively used in the design process to assess the stability of the designed bioconjugates and to understand their mechanism of action. nih.gov For example, MD simulations can be used to study how a lipopeptide inserts into a lipid bilayer and how it affects the membrane's integrity. nih.gov
High-throughput computational screening can be employed to evaluate large libraries of virtual compounds. nih.gov By defining a set of desired properties, such as amphiphilicity, charge distribution, and propensity to form specific secondary structures, computational algorithms can identify the most promising candidates for synthesis.
The following table outlines some in silico design strategies and their potential applications for dodecanoic acid-containing bioconjugates.
| In Silico Design Strategy | Application for Dodecanoic Acid-Containing Bioconjugates |
| Molecular Docking | Predicting the interaction of lipopeptides with biological targets like cell membranes or enzymes. nih.gov |
| Molecular Dynamics Simulations | Assessing the stability of self-assembled nanostructures and their interaction with biological environments. nih.gov |
| High-Throughput Virtual Screening | Identifying promising candidates from large virtual libraries for applications such as antimicrobial agents or drug delivery vehicles. nih.gov |
| De Novo Design | Creating entirely new peptide sequences with desired properties for conjugation with dodecanoic acid. nih.gov |
Through these in silico approaches, it is possible to rationally design and optimize novel bioconjugates based on this compound for a wide range of biomedical and biotechnological applications.
Future Research Directions and Emerging Applications
Integration with Flow Chemistry and Automated Synthesis Platforms
The use of the Fmoc protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), a technique that is increasingly automated. nih.govnih.gov The amenability of (2S)-2-(Fmoc-amino)dodecanoic acid to standard Fmoc/tBu chemistry protocols makes it an ideal candidate for integration into automated synthesis platforms. nih.gov These platforms, including microwave-assisted instruments, significantly accelerate the production of peptides and other oligomers, allowing for rapid assembly of complex molecules. nih.govnih.gov
Flow chemistry represents a further evolution in automated synthesis, offering advantages in terms of safety, scalability, and reaction control. The synthesis of peptide-PNA conjugates has been successfully demonstrated using automated flow synthesizers, where Fmoc-protected amino acids are sequentially coupled. scienceopen.com The integration of this compound into such systems would enable the continuous, efficient production of lipopeptides or other polymers incorporating this fatty acid residue. This process would involve immobilizing a starting resin in a flow reactor and sequentially flowing in reagents for deprotection (typically a base like piperidine (B6355638) to remove the Fmoc group) and coupling of the next amino acid. The lipophilic nature of the dodecanoic acid chain could be leveraged to modulate the properties of the final product.
Key Advantages of Automated Synthesis for this compound:
| Feature | Advantage | Relevance to this compound |
|---|---|---|
| Speed | Rapid synthesis cycles | Enables fast creation of peptide libraries containing the lipoamino acid for screening. |
| Purity | High-yield reactions with minimal side products. cem.com | Ensures production of well-defined molecules with consistent properties. |
| Reproducibility | Consistent results between batches. | Crucial for developing therapeutic or material applications where consistency is key. |
| Scalability | Transition from lab-scale to production-scale. | Allows for larger quantities of the final product to be made as research progresses. |
Exploration of Novel Bioconjugation Strategies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a burgeoning field for creating novel therapeutics and research tools. This compound is a prime candidate for developing innovative bioconjugation strategies due to its bifunctional nature. After the removal of the Fmoc group, the primary amine is exposed, while the carboxylic acid group is also available for conjugation.
One emerging application is in the development of PROteolysis TArgeting Chimeras (PROTACs). A related compound, Fmoc-12-aminododecanoic acid, is already utilized as a PROTAC linker. broadpharm.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The dodecanoic acid chain can serve as a long, flexible, and lipophilic linker, which can be crucial for optimizing the spatial orientation of the two ends of the PROTAC and for improving cell permeability.
Furthermore, the lipidation of peptides—covalently attaching a lipid moiety like dodecanoic acid—is a well-established strategy to improve the pharmacokinetic properties of peptide drugs. nih.gov This modification can enhance binding to plasma proteins like albumin, extending the peptide's half-life in circulation, and can also improve membrane interaction. Exploring this compound in this context allows for site-specific lipidation during automated SPPS, offering precise control over the final conjugate's structure.
Expansion into Advanced Materials and Nanotechnology
The self-assembly of small molecules into ordered nanostructures is a cornerstone of bottom-up nanotechnology. Fmoc-amino acids are renowned for their ability to self-assemble into various nanostructures, including nanofibers, nanotubes, and hydrogels, driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties.
This compound is particularly well-suited for this purpose due to its pronounced amphiphilic character. The long, hydrophobic dodecyl chain provides strong van der Waals interactions, which can significantly influence and enhance the self-assembly process. Upon deprotection of the Fmoc group and neutralization of the carboxylic acid, the resulting molecule would have a classic surfactant-like structure with a hydrophilic head and a hydrophobic tail, promoting assembly in aqueous environments.
Potential applications for such self-assembled materials include:
Hydrogels for 3D Cell Culture: Creating biocompatible scaffolds that mimic the extracellular matrix.
Drug Delivery Vehicles: Encapsulating hydrophobic drugs within the core of self-assembled nanostructures like micelles or vesicles.
Templating for Nanomaterials: Using the self-assembled organic structures as templates for the synthesis of inorganic nanomaterials.
The chirality of the (2S) center could also introduce chiral recognition capabilities into the resulting materials, opening doors for enantioselective separations or sensing applications.
Development of High-Throughput Screening Methodologies for Derivatives
To unlock the full therapeutic or industrial potential of this compound, it is essential to develop high-throughput screening (HTS) methods. These methods allow for the rapid testing of large libraries of derivatives against specific biological or material-science targets.
A promising approach is based on the synthesis of peptide or small molecule libraries where this compound is incorporated at various positions. These libraries can then be screened for a desired function. For instance, research has demonstrated the successful use of Fmoc-amino acid-based compounds as selective inhibitors of enzymes like butyrylcholinesterase, which is implicated in Alzheimer's disease. nih.gov In that study, a series of inhibitors were synthesized and tested, with some showing inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov
Example HTS Workflow for Derivatives:
Library Synthesis: Utilize automated solid-phase synthesis to create a library of peptides or peptidomimetics containing this compound. Variations could include the position of the lipoamino acid and the identity of neighboring residues.
Assay Development: Design a robust and miniaturized assay for the target of interest (e.g., an enzyme inhibition assay, a cell-based reporter assay, or a protein-binding assay).
Screening: Use robotic liquid handling systems to perform the assay on thousands of compounds from the library in parallel.
Hit Identification & Validation: Identify compounds that show activity ("hits") and re-test them to confirm their effect.
Lead Optimization: Synthesize and test further analogs of the validated hits to improve potency, selectivity, and other drug-like properties.
This HTS approach can accelerate the discovery of novel bioactive molecules derived from this compound for applications ranging from therapeutics to diagnostics.
Q & A
Q. How do researchers validate the enantiomeric purity of this compound, and what are common sources of racemization?
- Methodological Answer : Chiral HPLC with a cellulose-based CSP (e.g., Chiralpak IC) confirms enantiopurity. Racemization risks arise during prolonged Fmoc deprotection or high-temperature coupling; monitoring via CD or Marfey’s reagent derivatization is critical .
Data Contradiction and Troubleshooting
Q. How should researchers interpret conflicting NMR signals suggesting impurities vs. diastereomer formation?
Q. What experimental controls are essential when incorporating this compound into protease-sensitive peptide sequences?
- Methodological Answer : Include negative controls (e.g., scrambled sequences) and use protease inhibitors (e.g., PMSF) during SPPS. Post-synthesis, stability assays in serum-containing buffers (37°C, 24h) with SDS-PAGE analysis validate resistance .
Method Optimization
Q. How can coupling efficiency be quantified during SPPS when using this compound?
- Methodological Answer : Perform Kaiser tests after each coupling step to detect free amines. For quantitative analysis, cleave a small resin aliquot, hydrolyze with 6N HCl (110°C, 24h), and analyze amino acid composition via LC-MS .
Q. What solvent systems improve solubility of this compound in non-polar reaction environments?
- Methodological Answer : Use THF/DCM (1:1) with 0.1% TFA for dissolution. For aqueous miscibility, add 10–20% DMSO to PBS buffers. Sonication (15–30 min) and gentle heating (30–40°C) aid dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
